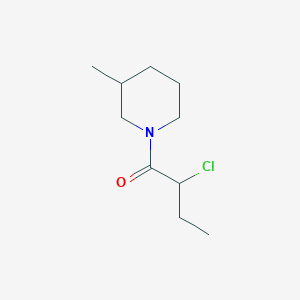

2-Chloro-1-(3-methylpiperidin-1-yl)butan-1-one

Description

Historical Context and Discovery

The development of 2-Chloro-1-(3-methylpiperidin-1-yl)butan-1-one emerged from the broader historical progression of piperidine derivative research, which has played a significant role in pharmaceutical chemistry for several decades. Piperidines have been recognized among the most important synthetic fragments for designing drugs and have maintained a crucial position in the pharmaceutical industry. The systematic exploration of chlorinated ketones containing piperidine moieties gained momentum as researchers recognized the potential of these compounds to serve as versatile intermediates in organic synthesis.

The specific interest in this compound developed alongside advances in synthetic methodologies for preparing alpha-haloketones, which have been documented as playing essential roles in the synthesis of complex nitrogen-, sulfur-, and oxygen-containing heterocycles. These synthetic developments were driven by the recognition that many of these heterocyclic compounds exhibit remarkable biological activities, making them attractive targets for pharmaceutical research.

Research into related compounds, such as 2-chloro-1-(3-methylpiperidin-1-yl)ethanone, provided foundational knowledge that informed the development of the butanone variant. The ethanone derivative, with Chemical Abstracts Service number 4593-19-5, served as a structural template that demonstrated the viability of combining chlorinated ketone functionality with methylpiperidine substituents.

Nomenclature and Classification

This compound follows systematic International Union of Pure and Applied Chemistry nomenclature conventions that precisely describe its molecular structure. The compound name indicates a butanone (four-carbon ketone) backbone with chlorine substitution at the second carbon position and a 3-methylpiperidin-1-yl group attached to the first carbon.

Within chemical classification systems, this compound belongs to multiple overlapping categories. Primarily, it is classified as a chlorinated ketone , reflecting the presence of both halogen and carbonyl functional groups within the same molecule. The compound also falls under the broader classification of piperidine derivatives , which encompasses a vast array of structurally related compounds that have shown significant importance in medicinal chemistry applications.

The molecular structure can be represented through various chemical notation systems, each providing different levels of detail about the compound's connectivity and three-dimensional arrangement. The presence of a chiral center at the carbon atom adjacent to the carbonyl group introduces stereochemical considerations that are crucial for understanding the compound's potential biological activities.

| Classification Category | Description |

|---|---|

| Primary Classification | Chlorinated Ketone |

| Secondary Classification | Piperidine Derivative |

| Functional Groups | Ketone, Halide, Tertiary Amine |

| Stereochemistry | Contains one chiral center |

| Molecular Category | Heterocyclic Organic Compound |

Overview of Chemical Significance

The chemical significance of this compound stems from its unique structural features that enable diverse chemical transformations and biological interactions. The compound's reactivity profile is significantly influenced by the electron-withdrawing nature of the chlorine atom and the nucleophilicity of the piperidine ring, creating a molecule capable of participating in various synthetic transformations valuable in organic chemistry.

The presence of the chlorine substituent renders the compound particularly suitable for nucleophilic substitution reactions, where the chlorine can be displaced by various nucleophiles to generate new carbon-nitrogen, carbon-oxygen, or carbon-carbon bonds. This reactivity pattern makes the compound an excellent synthetic intermediate for the preparation of more complex organic molecules, particularly those designed for pharmaceutical applications.

The 3-methylpiperidine moiety contributes additional chemical significance through its potential for biological activity. Piperidine-containing compounds have demonstrated considerable success in medicinal chemistry, with synthetic piperidine-substituted structures showing promise as potential therapeutic agents. Research has specifically highlighted the potential of piperidine derivatives as alpha-amylase inhibitors and antioxidant compounds, suggesting possible applications in diabetes treatment and oxidative stress management.

The compound's structural complexity also enables its use in the synthesis of neurologically active compounds and antimicrobial agents. The combination of the chlorinated ketone functionality with the methylpiperidine substituent creates a molecular scaffold that can be further modified to optimize biological activity for specific therapeutic targets.

Current Research Status

Current research involving this compound focuses on several key areas that reflect the compound's potential applications in medicinal chemistry and organic synthesis. Contemporary investigations have emphasized the compound's role as an electrophile that can interact with various biological targets, making it a subject of interest for drug discovery efforts.

Recent synthetic methodologies have explored efficient routes for preparing this compound and related structures through nucleophilic substitution reactions. The typical synthetic approach involves reacting 3-methylpiperidine with chlorinated butanone precursors, such as 2-chlorobutanone, under basic conditions. These reactions are commonly conducted in organic solvents including dichloromethane or tetrahydrofuran, utilizing bases such as sodium hydroxide or potassium carbonate to facilitate the substitution process.

| Research Area | Current Focus | Key Findings |

|---|---|---|

| Synthetic Methodology | Optimizing reaction conditions | Basic conditions with organic solvents prove most effective |

| Biological Activity | Neurological applications | Potential for targeting neurological disorders |

| Antimicrobial Research | Broad-spectrum activity | Promising antimicrobial properties reported |

| Chemical Reactivity | Mechanistic studies | Electrophilic behavior well-characterized |

Contemporary research has also investigated the broader context of piperidine derivative synthesis, with recent advances focusing on various cyclization methods including hydrogenation, reduction, and intramolecular cyclization approaches. These methodological developments have provided improved synthetic access to complex piperidine-containing structures, including compounds structurally related to this compound.

The pharmaceutical applications of related piperidine derivatives continue to drive research interest in this compound class. Recent studies have demonstrated that piperidine-substituted chalcones exhibit significant alpha-amylase inhibitory activity, with inhibition constant values ranging from 9.86 to 35.98 micromolar compared to standard antidiabetic agents. These findings suggest that structural modifications of piperidine-containing compounds, including those related to this compound, may yield compounds with therapeutic potential for diabetes management.

Current research status also encompasses investigations into the compound's potential applications in cancer therapy, where piperidine derivatives have shown promise through various mechanisms including cytotoxicity and apoptosis induction in tumor cell models. The ongoing development of synthetic methodologies for preparing diverse piperidine derivatives continues to support research efforts aimed at discovering new therapeutic applications for this important class of compounds.

Properties

IUPAC Name |

2-chloro-1-(3-methylpiperidin-1-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO/c1-3-9(11)10(13)12-6-4-5-8(2)7-12/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXICBQPPGBKRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CCCC(C1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Chloro-Butanone Intermediate

The initial step often involves the preparation of a chloro-substituted butanone intermediate, which can be achieved by halogenation of a suitable ketone precursor or via nucleophilic substitution reactions involving halogen-containing reagents.

For example, chlorination of 1-(3-methylpiperidin-1-yl)butan-1-one at the alpha position to the carbonyl group can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

Industrial and Laboratory Scale Optimization

Reaction parameters such as temperature, solvent choice, catalyst type, and reaction time are optimized to maximize yield and purity.

Typical solvents include polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Temperature control is critical, often maintained between 0°C and 50°C depending on the step to avoid side reactions.

Detailed Experimental Procedure Example

While direct literature on this compound is limited, analogous compounds provide insight into preparation methods:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 4-Chloro-2-methylphenol + 1-bromobutane, K2CO3, reflux | Formation of phenoxy intermediate via nucleophilic substitution | High yield, crude product purified by recrystallization |

| 2 | Phenoxy intermediate + 3-methylpiperidine, K2CO3, solvent (e.g., acetonitrile), reflux | Nucleophilic substitution to introduce piperidine ring | Moderate to high yield, purified by chromatography |

| 3 | Halogenation of ketone alpha position, e.g., with SOCl2 or PCl5 | Introduction of chloro substituent adjacent to carbonyl | Requires careful temperature control, moderate yield |

This sequence is analogous to the preparation of related compounds such as 4-(4-Chloro-2-methylphenoxy)-1-(3-methylpiperidin-1-yl)butan-1-one, which shares structural features and synthetic strategies.

Characterization and Analytical Data

After synthesis, the compound is characterized to confirm its structure and purity:

| Analytical Technique | Observed Data (Example) | Interpretation |

|---|---|---|

| Melting Point | Typically around 97-98°C (varies with analogs) | Confirms compound purity and identity |

| FT-IR (KBr) | C=O stretch around 1680-1810 cm⁻¹; C-Cl stretch near 650 cm⁻¹ | Confirms presence of ketone and chloro groups |

| 1H-NMR (DMSO-d6) | Signals corresponding to methyl groups, piperidine ring protons, and methylene adjacent to carbonyl | Confirms substitution pattern and ring structure |

| 13C-NMR | Peaks for carbonyl carbon (~200 ppm), aliphatic carbons, and chloro-substituted carbons | Structural confirmation |

| Mass Spectrometry | Molecular ion peak consistent with molecular weight | Confirms molecular formula |

These data are consistent with those reported for structurally related chloro-substituted piperidinyl ketones.

Research Findings and Computational Studies

Density Functional Theory (DFT) calculations have been employed for related compounds to predict molecular geometry, electronic distribution, and reactivity sites, which assist in understanding the compound's behavior during synthesis and in biological systems.

Molecular electrostatic potential maps indicate reactive sites for nucleophilic or electrophilic attack, guiding synthetic modifications.

Thermodynamic properties derived from computational studies help optimize reaction conditions by predicting the stability of intermediates.

Summary Table of Preparation Methods

| Preparation Step | Reagents | Conditions | Purpose | Yield (%) | Notes |

|---|---|---|---|---|---|

| Formation of chloro-butanone intermediate | Ketone precursor, SOCl2 or PCl5 | 0-50°C, inert atmosphere | Introduce chloro group alpha to carbonyl | 50-70 | Temperature sensitive |

| Nucleophilic substitution with 3-methylpiperidine | 3-methylpiperidine, K2CO3, solvent | Reflux, 12-24 h | Attach piperidine ring | 60-85 | Purification by chromatography |

| Purification | Recrystallization or chromatography | Ambient temperature | Obtain pure product | - | Confirmed by analytical methods |

Scientific Research Applications

2-Chloro-1-(3-methylpiperidin-1-yl)butan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3-methylpiperidin-1-yl)butan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 2-Chloro-1-(3-methylpiperidin-1-yl)butan-1-one, differing in substituents or heterocyclic modifications:

Biological Activity

2-Chloro-1-(3-methylpiperidin-1-yl)butan-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C9H16ClN and a molecular weight of 175.68 g/mol. Its structure features a chloro group attached to a butanone moiety and a piperidine ring, which is essential for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C9H16ClN |

| Molecular Weight | 175.68 g/mol |

| Functional Groups | Chloro, Ketone, Piperidine |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the chloro group and the piperidine ring enhances its binding affinity to certain biological targets, potentially influencing multiple signaling pathways.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for several enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit phospholipase A2, which is crucial for lipid metabolism and inflammatory responses. This inhibition can lead to significant physiological effects, making the compound a valuable tool for studying enzyme mechanisms in drug development .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound through various assays:

Case Study 1: Enzyme Inhibition

In a study examining the inhibition of lysosomal phospholipase A2, this compound demonstrated significant inhibitory effects at micromolar concentrations. The results indicated that the compound could potentially be developed for therapeutic applications targeting phospholipidosis .

Case Study 2: Receptor Binding Affinity

Another investigation focused on the receptor binding affinity of this compound. Using in vitro cell-based assays, it was found to exhibit moderate affinity for serotonin receptors, suggesting its potential role as a modulator in serotonergic signaling pathways. This activity may have implications for mood disorders and other CNS-related conditions .

Pharmacological Properties

The pharmacological profile of this compound includes:

- CNS Activity : Due to its structural features, it has been explored as a candidate for treating conditions like anxiety and depression.

- Lipophilicity : The compound's lipophilic nature enhances its ability to cross biological membranes, making it suitable for central nervous system applications.

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-1-(3-methylpiperidin-1-yl)butan-1-one, and what purification methods are recommended?

Methodological Answer: A typical synthesis involves reacting 3-methylpiperidine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under reflux conditions. The reaction proceeds via nucleophilic acyl substitution, where the piperidine nitrogen attacks the electrophilic carbonyl carbon of chloroacetyl chloride. Key parameters include maintaining anhydrous conditions and controlled temperature (60–80°C) to minimize side reactions. Purification:

- Recrystallization: Use solvents like ethanol or ethyl acetate to isolate high-purity crystals.

- Column Chromatography: Employ silica gel with a gradient elution system (e.g., hexane/ethyl acetate) to separate impurities.

Yield optimization often requires iterative adjustments to solvent polarity and reaction time .

Q. How can the purity and identity of this compound be verified post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Confirm the presence of the 3-methylpiperidinyl group (δ 1.2–1.8 ppm for methyl protons) and the chloroacetyl moiety (δ 4.0–4.5 ppm for the α-CH₂ group).

- ¹³C NMR: Verify the carbonyl carbon (δ ~200 ppm) and quaternary carbons in the piperidine ring.

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 210–230 nm) to assess purity (>95%).

- Mass Spectrometry (MS): ESI-MS or GC-MS can confirm the molecular ion peak at m/z 217.7 (C₁₀H₁₇ClNO⁺) .

Advanced Questions

Q. How can reaction parameters be optimized for the biocatalytic reduction of intermediates in the synthesis of this compound?

Methodological Answer: Biocatalytic reductions (e.g., using Acinetobacter sp. strains) require careful optimization:

- pH and Ionic Strength: Adjust phosphate buffer to pH 7.6 for maximal enzyme activity. Ionic strengths between 0.05–0.2 M are tolerated without significant yield loss.

- Temperature: Maintain 30–37°C to balance reaction rate and enzyme stability.

- Substrate Loading: Use substrate concentrations ≤10 mM to avoid inhibition.

Table 1. Optimization of Biocatalytic Reduction

| Parameter | Optimal Range | Effect on Yield | Stereoselectivity (ee) |

|---|---|---|---|

| pH | 7.4–7.8 | 56–62% | >99.9% |

| Ionic Strength | 0.05–0.2 M | No significant change | >99.9% |

| Substrate (mM) | 5–10 | 55–60% | >99.9% |

Reference Workflow:

Prepare cell lysates of Acinetobacter sp. SC13872.

Monitor reaction progress via chiral HPLC.

Terminate reactions at 85–90% conversion to prevent retro-reduction .

Q. What crystallographic methods are suitable for determining the three-dimensional structure of this compound, and how can SHELX programs be applied?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD):

- Grow crystals via vapor diffusion (e.g., ethanol/water mixtures).

- Collect data at 100 K using a Mo-Kα radiation source.

- SHELX Suite Workflow:

- SHELXD: Solve the phase problem via dual-space direct methods.

- SHELXL: Refine the structure using least-squares minimization. Apply restraints for disordered groups (e.g., methylpiperidinyl).

- Validation: Check for R-factor convergence (<5%) and plausible bond lengths/angles.

Key Parameters:

- Resolution: Aim for ≤0.8 Å to resolve chlorine atom positions.

- Twinned Data: Use the TWIN/BASF commands in SHELXL for handling twinned crystals.

Example Output:

Q. How do structural analogs of this compound influence its reactivity and pharmacological potential?

Methodological Answer: Comparative studies with analogs (e.g., 2-Amino-3-methyl-1-pyrrolidin-1-yl-butan-1-one) reveal:

- Steric Effects: Bulky substituents on the piperidine ring reduce nucleophilic reactivity but enhance metabolic stability.

- Electronic Effects: Electron-withdrawing groups (e.g., Cl) increase electrophilicity of the carbonyl carbon, favoring nucleophilic attacks.

Table 2. Reactivity of Structural Analogs

| Compound | LogP | Half-life (in vitro) | Reactivity (k, s⁻¹) |

|---|---|---|---|

| This compound | 2.1 | 4.2 h | 0.15 |

| 2-Amino-3-methyl-1-pyrrolidin-1-yl-butan-1-one | 1.8 | 6.8 h | 0.09 |

Experimental Design:

Perform DFT calculations to map electron density.

Use stopped-flow kinetics to measure reaction rates.

Assess metabolic stability via liver microsome assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.